

# Chemical and physical properties of crystalline allulose

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## Compound of Interest

Compound Name: Allosucrose

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An In-Depth Technical Guide to the Chemical and Physical Properties of Crystalline Allulose

For Researchers, Scientists, and Drug Development Professionals

## Introduction

D-Allulose (also known as D-psicose) is a rare sugar and a C-3 epimer of D-fructose. Its unique properties, including its low caloric value and physiological functions, have made it a subject of increasing interest in the food, pharmaceutical, and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of crystalline D-allulose, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

## Chemical and Physical Properties

The chemical and physical characteristics of crystalline allulose are summarized in the tables below. These properties are critical for its application in various formulations and for understanding its behavior under different processing and storage conditions.

### Table 1: General Chemical and Physical Properties of Crystalline D-Allulose

Property	Value	Source(s)
Chemical Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	[1][2]
Molecular Weight	180.16 g/mol	[1][2]
Appearance	White crystalline substance/powder	[1][2]
Odor	Odorless	[1][2]
CAS Number	551-68-8	[3]
Sweetness	Approximately 70% relative to sucrose	[4]

**Table 2: Thermodynamic and Physical Properties of Crystalline D-Allulose**

Property	Value	Source(s)
Melting Point (T <sub>m</sub> )	96°C	[2][4]
108-109°C	[3]	
110°C	[5]	
125.8 ± 5°C	[6]	
Enthalpy of Melting (ΔH)	200 to 220 J/g	[6]
Solubility in Water (25°C)	291 g/100 g water	[4][7]
Solubility in Water (50°C)	489 g/100 g water	[4]
Specific Rotation [α]	ca. -85 deg dm <sup>-1</sup> g <sup>-1</sup> cm <sup>3</sup> (for β-D-psicopyranose in water)	[7]
Hygroscopicity	Low to high (conflicting reports)	[1][8]

Note on Melting Point Discrepancy: The reported melting point of crystalline allulose varies across different sources. This variation may be attributed to differences in crystalline form,

purity, and the analytical method used. The value of  $125.8 \pm 5^\circ\text{C}$  was determined by Differential Scanning Calorimetry (DSC)[6], while other sources report lower values.

**Table 3: Crystallographic Data of D-Allulose**

Parameter	Value	Source(s)
Crystalline Form	$\beta$ -D-pyranose with a ${}^1\text{C}_4$ (D) conformation	[4][7][9]
Crystal System	Orthorhombic	[7][10]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[7]
Molecules per Unit Cell (Z)	4	[7][10]
Unit Cell Dimensions	a = 11.2629 (5) Å	[10]
b = 5.3552 (3) Å	[10]	
c = 12.6538 (6) Å	[10]	
Volume (V)	763.21 (6) Å <sup>3</sup>	[10]
Characteristic XRD Peaks (2 $\theta$ )	15.24°, 18.78°, 30.84° ( $\pm 0.2^\circ$ )	[6]

## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of crystalline allulose. The following sections outline the protocols for key analytical techniques.

### Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of melting of crystalline allulose.

Methodology:

- Accurately weigh 3-5 mg of the crystalline allulose sample into a standard aluminum DSC pan.
- Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a reference.

- Place the sample and reference pans into the DSC cell.
- Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min.
- Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.
- Record the heat flow as a function of temperature. The melting point ( $T_m$ ) is determined as the peak temperature of the endothermic event, and the enthalpy of melting ( $\Delta H$ ) is calculated from the area of the peak.

## Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystallographic properties of allulose.

Methodology:

- Gently grind the crystalline allulose sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
- Mount the powdered sample onto a sample holder.
- Place the sample holder in the PXRD instrument.
- Operate the instrument using Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).
- Scan the sample over a  $2\theta$  range of, for example, 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.
- The resulting diffractogram, a plot of intensity versus  $2\theta$ , is used to identify the characteristic peaks of the crystalline phase.

## High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the crystalline allulose sample.

#### Methodology:

- **Mobile Phase Preparation:** Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
- **Standard Preparation:** Prepare a series of standard solutions of known concentrations of D-allulose in the mobile phase.
- **Sample Preparation:** Accurately weigh and dissolve a known amount of the crystalline allulose sample in the mobile phase to a final concentration within the range of the standard curve.
- **Chromatographic Conditions:**
  - **Column:** A suitable column for sugar analysis, such as an amino-based or a Z-HILIC column.
  - **Flow Rate:** Typically 1.0 mL/min.
  - **Column Temperature:** Maintained at a constant temperature, e.g., 35°C.
  - **Injection Volume:** 10-20 µL.
  - **Detector:** Refractive Index (RI) detector.
- **Analysis:** Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample is determined by comparing the peak area of allulose in the sample to the calibration curve.

## Spectroscopic Analysis (FTIR, Raman, NMR)

While specific spectra for pure crystalline allulose are not readily available in the literature, the following outlines the general approach for obtaining and interpreting such data.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:**
  - **Objective:** To identify the functional groups present in the allulose molecule.

- Methodology: An ATR-FTIR or KBr pellet method can be used. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .
- Expected Peaks: Broad bands in the O-H stretching region (around 3300  $\text{cm}^{-1}$ ), C-H stretching vibrations (around 2900  $\text{cm}^{-1}$ ), and a "fingerprint" region with C-O and C-C stretching and bending vibrations.
- Raman Spectroscopy:
  - Objective: To provide complementary information to FTIR, particularly on the skeletal vibrations of the molecule.
  - Methodology: A non-destructive technique where the sample is irradiated with a monochromatic laser.
  - Expected Information: Provides insights into the crystalline structure and molecular conformation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To elucidate the detailed molecular structure of allulose in solution.
  - Methodology:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ).
  - Expected Information: Provides information on the different anomeric forms present in solution and their relative abundance.

## Bulk and Tapped Density

Objective: To determine the bulk and tapped densities of the crystalline allulose powder, which are important for handling, storage, and processing.

Methodology:

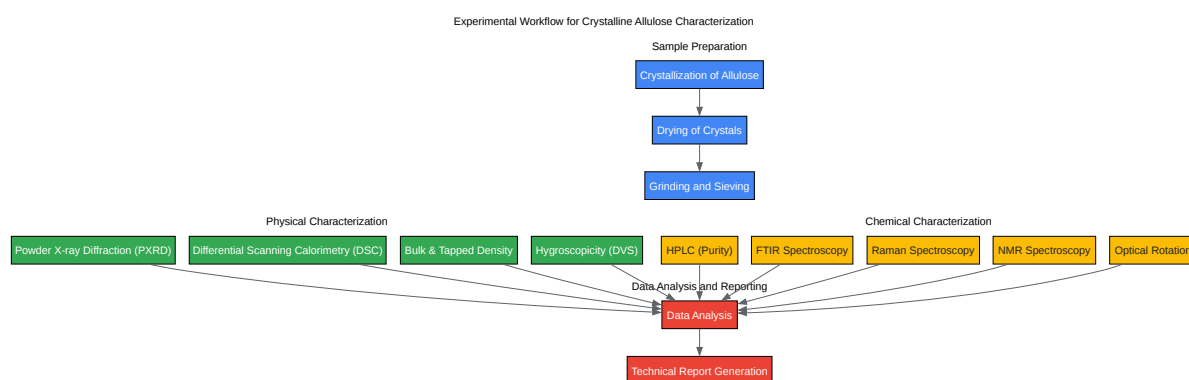
- Bulk Density:
  - Gently introduce a known mass (m) of the powder into a graduated cylinder.

- Read the unsettled apparent volume ( $V_0$ ).
- Calculate the bulk density as  $m/V_0$ .
- Tapped Density:
  - Mechanically tap the graduated cylinder containing the powder for a specified number of taps (e.g., 100, 500, 1250) until the volume becomes constant ( $V_f$ ).
  - Calculate the tapped density as  $m/V_f$ .

## Visualizations

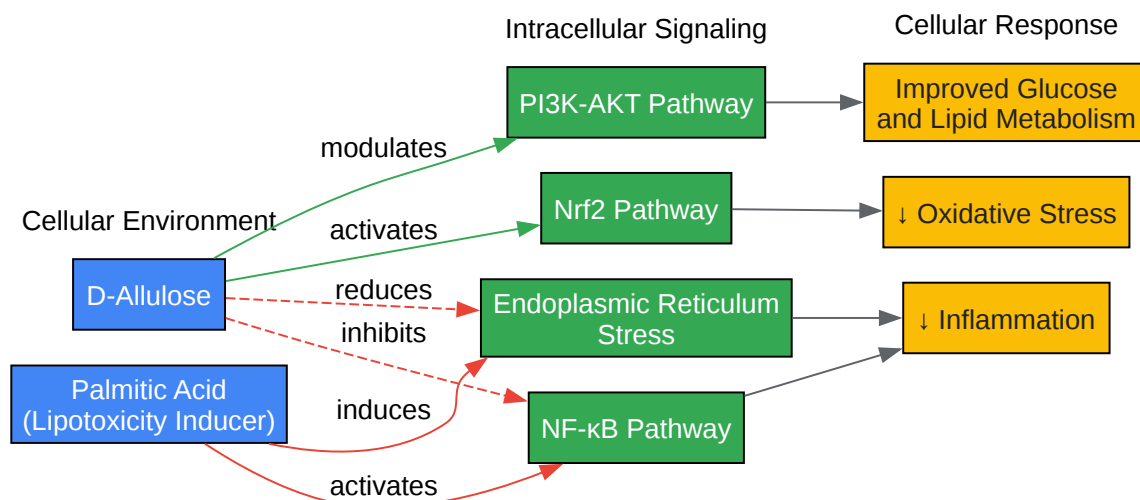
### Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of crystalline allulose.





## Potential Cellular Signaling Pathways Influenced by D-Allulose

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